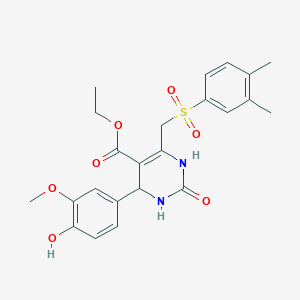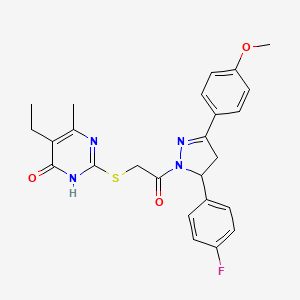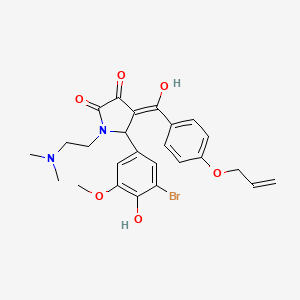
1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that may be related to the family of pyridinecarboxamides and pyrrolidine carboxylic acid derivatives. These compounds are known for their potential in various biological activities, including antioxidant properties. The structure of the compound suggests the presence of a pyridine ring, a carboxamide group, and substituents that may influence its electronic properties and interaction landscapes .
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving substituted pyridinecarbonyl chlorides and amino chlorobenzenes . The synthesis process typically involves the formation of amide bonds and may include steps to introduce specific substituents like chloro, hydroxyl, and methylthio groups. The synthesis of related compounds has been achieved with the aim of exploring their physicochemical properties and potential biological activities .
Molecular Structure Analysis
The molecular structure of pyridinecarboxamides and related compounds has been extensively studied, with single crystal X-ray diffraction being a common method for determining the precise arrangement of atoms within the molecule . The structure is likely to exhibit hydrogen bonding, which can influence the molecule's planarity and interaction with other molecules. In the case of chlorophenylpyridinecarboxamides, intramolecular hydrogen bonding and amide-amide intermolecular interactions have been noted, which could also be relevant for the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like the carboxamide, which can participate in hydrogen bonding and other non-covalent interactions. The chlorobenzyl and methylthio substituents may also affect the molecule's reactivity, potentially through electronic effects or steric hindrance. The interaction environments of chlorinated compounds have been probed using Hirshfeld surface analysis and contact enrichment studies, which could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical properties, such as melting temperatures, of chlorophenylpyridinecarboxamides have been shown to depend on lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables . The chemical properties, including antioxidant activity, have been evaluated in related compounds using methods like DPPH radical scavenging and reducing power assay, revealing that some derivatives exhibit significant antioxidant potential . These methods could be applied to the compound to assess its properties.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-27-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)26-13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUYEYIORVIMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(oxolan-2-yl)methyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3020187.png)


![2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3020193.png)



![5-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B3020200.png)

